8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 500149-02-0
Cat. No.: VC4227459
Molecular Formula: C22H31N5O5
Molecular Weight: 445.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500149-02-0 |
|---|---|
| Molecular Formula | C22H31N5O5 |
| Molecular Weight | 445.52 |
| IUPAC Name | 8-(hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C22H31N5O5/c1-4-5-6-7-12-23-21-24-19-18(20(29)25-22(30)26(19)2)27(21)13-15(28)14-32-17-10-8-16(31-3)9-11-17/h8-11,15,28H,4-7,12-14H2,1-3H3,(H,23,24)(H,25,29,30) |
| Standard InChI Key | CDXOYDBUOZLHMX-UHFFFAOYSA-N |
| SMILES | CCCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C |
Introduction
8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biological systems, particularly as components of nucleic acids. This compound features a purine core with various functional groups, including hydroxy, methoxy, and amino groups, which contribute to its potential biological activity and reactivity.
Synthesis
The synthesis of 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis techniques. Common steps may include the formation of the purine core, followed by the attachment of the hexylamino and 2-hydroxy-3-(4-methoxyphenoxy)propyl groups. Specific synthetic routes may vary based on the desired purity and yield.
Biological Activity and Potential Applications
While specific data on the biological activity of 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is limited, purine derivatives generally exhibit a wide range of biological activities. These can include roles as enzyme inhibitors, receptor modulators, and potential therapeutic agents in various diseases. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Similar compounds within the purine family, such as 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, share structural similarities but differ in their functional groups and potential biological activities. These differences highlight the diversity within purine derivatives and the need for comparative studies to understand how structural variations impact biological activity.
Research Findings and Future Directions
Research on purine derivatives like 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is ongoing, with a focus on elucidating their mechanisms of action and exploring potential therapeutic applications. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry is crucial for characterizing these compounds and understanding their interactions with biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume